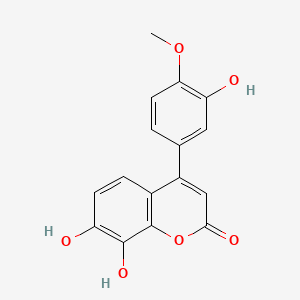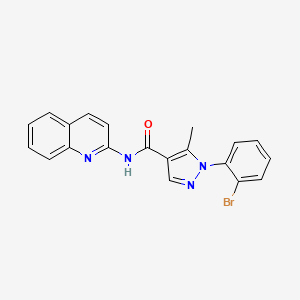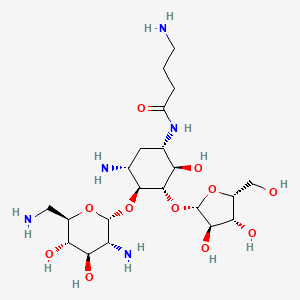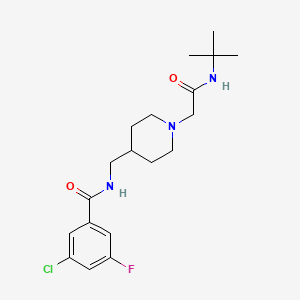
7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DW532 is one of simplified analogues of hematoxylin that has shown broad-spectrum inhibition on tyrosine kinases and in vitro anti-cancer activities. DW532 inhibited EGFR and VEGFR2 in vitro kinase activity (the IC50 values were 4.9 and 5.5 μmol/L, respectively), and suppressed their downstream signaling. DW532 dose-dependently inhibited tubulin polymerization via direct binding to tubulin, thus disrupting the mitotic spindle assembly and leading to abnormal cell division. In a panel of human cancer cells, DW532 (1 and 10 μmol/L) induced G2/M phase arrest and cell apoptosis, which subsequently resulted in cytotoxicity. Knockdown of BubR1 or Mps1, the two core proteins of the spindle assembly checkpoint dramatically decreased DW532-induced cell cycle arrest in MDA-MB-468 cells. Moreover, treatment with DW532 potently and dose-dependently suppressed angiogenesis in vitro and in vivo. ( Acta Pharmacol Sin. 2014 Jul; 35(7):916-28.)
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Anti-inflammatory Effects
The compound 7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)chromen-2-one, found in Belamcanda chinensis, demonstrates antimicrobial and anti-inflammatory properties. This is supported by the structure of the compound which shows potential for inter- and intramolecular hydrogen bonding, contributing to its bioactivity (Liu, Ma, Gao, & Wu, 2008).
Photovoltaic Applications
This compound has shown promise in the field of photovoltaics. A study exploring organic dyes for solar cells highlighted the efficiency of chromen-2-one-based compounds as photosensitizers. The structural modifications of these compounds, such as the inclusion of electron-withdrawing groups, can enhance light-capturing and electron injection capabilities, thereby improving photoelectric conversion efficiency (Gad, Kamar, & Mousa, 2020).
Antioxidant Activity
The antioxidative potential of certain derivatives of this compound has been explored through experimental and theoretical studies. Schiff bases of hesperetin, structurally related to 7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)chromen-2-one, have been synthesized and evaluated for their antioxidant activity. These studies have shown that these compounds have significant free radical scavenging properties, offering potential applications in the field of antioxidants (Sykuła, Kowalska-Baron, Dzeikala, Bodzioch, & Lodyga-Chruscinska, 2019).
Molecular Self-Assembly and Photovoltaic Efficiency
Studies on benzopyran analogues, including 7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)chromen-2-one, have indicated their potential in forming molecular self-assemblies with graphene. These assemblies demonstrate enhanced physicochemical properties and photovoltaic efficiency, suggesting their application in solar energy technologies (Al-Otaibi, Mary, Mary, Kaya, & Erkan, 2020).
Antihyperlipidemic Potential
The compound has been studied for its effects on atherogenic index and gene expression related to oxidative stress in hyperlipidemic rats. It significantly reduced the atherogenic index and modulated the expression of genes like Nrf2 and GPx, indicating its potential as an antihyperlipidemic agent (Prasetyastuti, Ayunda, & Sunarti, 2021).
Eigenschaften
CAS-Nummer |
1267949-42-7 |
|---|---|
Produktname |
7,8-Dihydroxy-4-(3-hydroxy-4-methoxyphenyl)chromen-2-one |
Molekularformel |
C16H12O6 |
Molekulargewicht |
300.266 |
IUPAC-Name |
7,8-dihydroxy-4-(3-hydroxy-4-methoxyphenyl)-2H-chromen-2-one |
InChI |
InChI=1S/C16H12O6/c1-21-13-5-2-8(6-12(13)18)10-7-14(19)22-16-9(10)3-4-11(17)15(16)20/h2-7,17-18,20H,1H3 |
InChI-Schlüssel |
IHPLZLMGSYGDMA-UHFFFAOYSA-N |
SMILES |
O=C1C=C(C2=CC=C(OC)C(O)=C2)C3=C(O1)C(O)=C(O)C=C3 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DW532; DW-532; DW 532. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2R)-5-[(1-amino-2-chloroethylidene)amino]-1-(benzylamino)-1-oxopentan-2-yl]-6-(dimethylamino)naphthalene-2-carboxamide](/img/structure/B611911.png)

![N-[2-(2-fluorophenoxy)ethyl]-6,7-dimethoxyquinazolin-4-amine](/img/structure/B611915.png)


